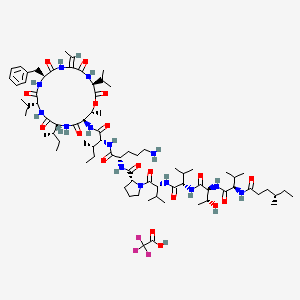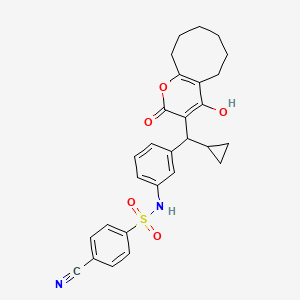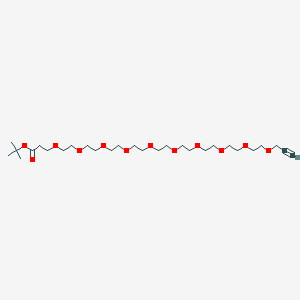
Propargyl-PEG10-t-butyl ester
説明
Propargyl-PEG10-t-butyl ester is a polyethylene glycol derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and the ability to form stable linkages through Click Chemistry .
作用機序
Target of Action
Propargyl-PEG10-t-butyl ester is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction of this compound with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the presence of a copper catalyst . The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the azide-alkyne Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage between the propargyl group of the compound and azide-bearing compounds or biomolecules .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage is formed via the copper-catalyzed azide-alkyne Click Chemistry reaction .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a copper catalyst and acidic conditions . The copper catalyst facilitates the reaction between the propargyl group and azide-bearing compounds or biomolecules , while acidic conditions allow for the deprotection of the t-butyl protected carboxyl group .
生化学分析
Biochemical Properties
The propargyl group in Propargyl-PEG10-t-butyl ester can participate in Click Chemistry reactions, forming a stable triazole linkage with azide-bearing compounds or biomolecules . This property allows this compound to be used in the modification or labeling of target molecules .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the function of cells by affecting the solubility and distribution of biomolecules that are modified with this compound .
Molecular Mechanism
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can affect the function of the modified biomolecule .
Temporal Effects in Laboratory Settings
The t-butyl protected carboxyl group can be deprotected under acidic conditions , which may affect the stability of the compound under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG10-t-butyl ester typically involves the reaction of polyethylene glycol with propargyl alcohol and t-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The propargyl group is introduced via a nucleophilic substitution reaction, while the t-butyl ester is formed through esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Types of Reactions:
Click Chemistry: The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form stable triazole linkages
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group, which can then participate in further conjugation reactions
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed for the deprotection of the t-butyl ester group.
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
Free Carboxyl Group: Obtained after deprotection of the t-butyl ester group
科学的研究の応用
Propargyl-PEG10-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
類似化合物との比較
Propargyl-PEG13-t-butyl ester: Contains a longer polyethylene glycol chain, offering increased solubility and flexibility.
Propargyl-PEG14-t-butyl ester: Similar to Propargyl-PEG10-t-butyl ester but with an even longer polyethylene glycol chain, providing enhanced properties for specific applications.
Uniqueness: this compound stands out due to its balanced properties, offering sufficient solubility and reactivity while maintaining stability. Its unique combination of a propargyl group and a t-butyl protected carboxyl group makes it versatile for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O12/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-38-25-26-39-24-22-37-20-18-35-16-14-33-12-10-31-8-6-27(29)40-28(2,3)4/h1H,6-26H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCJITMVJIOAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



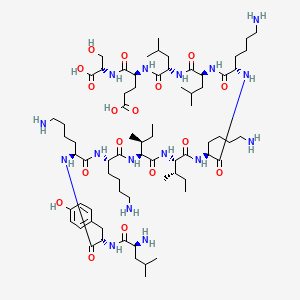
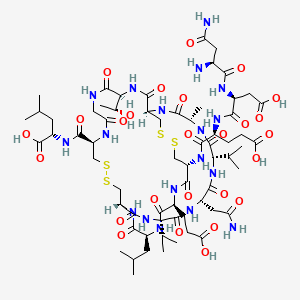

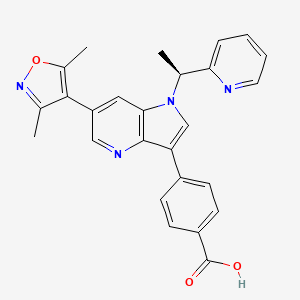
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

